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Foreword: The Pyrrolidinone Scaffold in Modern
Drug Discovery
The five-membered pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for

its unique stereochemical and physicochemical properties.[1][2] As a saturated heterocycle, its

non-planar, puckered conformation allows for the efficient three-dimensional exploration of

pharmacophore space, a critical advantage in designing highly specific and potent therapeutic

agents.[1][2] The pyrrolidin-2-one (or γ-lactam) core, in particular, is a privileged scaffold found

in numerous natural products and pharmacologically active compounds.[3] This framework

offers a versatile platform for chemical modification, enabling the fine-tuning of properties such

as solubility, hydrogen bonding capacity, and metabolic stability.[4] This guide focuses on a

specific, promising derivative: 4-(4-Methoxyphenyl)pyrrolidin-2-one, exploring its

fundamental properties, synthesis, and potential as a building block for next-generation

therapeutics.
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4-(4-Methoxyphenyl)pyrrolidin-2-one is an aromatic derivative of the γ-lactam ring system.

The introduction of the 4-methoxyphenyl group at the C4 position significantly influences the

molecule's steric and electronic properties, imparting increased lipophilicity and potential for

specific π-π stacking or hydrophobic interactions within biological targets.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000,

bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12,

fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define atom nodes N1 [label="N"]; C2 [label="C"]; O1 [label="O"]; C3 [label="C"]; C4

[label="C"]; C5 [label="C"]; C1_aryl [label="C"]; C2_aryl [label="C"]; C3_aryl [label="C"];

C4_aryl [label="C"]; C5_aryl [label="C"]; C6_aryl [label="C"]; O_methoxy [label="O"]; C_methyl

[label="C"];

// Position nodes using neato's position attribute (pos="x,y!") N1 [pos="0,0.5!"]; C2

[pos="-1.2,0!"]; O1 [pos="-2.2,0.5!"]; C3 [pos="-0.9,-1.2!"]; C4 [pos="0.4,-1.2!"]; C5

[pos="0.9,0!"]; C1_aryl [pos="1.2,-2.4!"]; C2_aryl [pos="0.5,-3.4!"]; C3_aryl [pos="1.3,-4.3!"];

C4_aryl [pos="2.5,-4.3!"]; C5_aryl [pos="3.2,-3.4!"]; C6_aryl [pos="2.4,-2.4!"]; O_methoxy

[pos="3.3,-5.2!"]; C_methyl [pos="4.3,-5.2!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- O1 [label="="]; C2 -- C3 [label=""]; C3 -- C4 [label=""];

C4 -- C5 [label=""]; C5 -- N1 [label=""]; C4 -- C1_aryl [label=""]; C1_aryl -- C2_aryl [label=""];

C1_aryl -- C6_aryl [label=""]; C2_aryl -- C3_aryl [label=""]; C3_aryl -- C4_aryl [label=""]; C4_aryl

-- C5_aryl [label=""]; C4_aryl -- O_methoxy [label=""]; C5_aryl -- C6_aryl [label=""]; O_methoxy

-- C_methyl [label=""];

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none,

fontcolor="#34A853"]; H_N1 [label="H", pos="-0.3,1.0!"]; H_C3_1 [label="H", pos="-1.5,-1.7!"];

H_C3_2 [label="H", pos="-0.4,-1.7!"]; H_C4 [label="H", pos="0.7,-0.7!"]; H_C5_1 [label="H",

pos="1.5,0.5!"]; H_C5_2 [label="H", pos="0.4,0.5!"]; H_C2_aryl [label="H", pos="-0.2,-3.4!"];

H_C3_aryl [label="H", pos="0.8,-4.8!"]; H_C5_aryl [label="H", pos="3.9,-3.4!"]; H_C6_aryl

[label="H", pos="2.9,-1.9!"]; H_C_methyl1 [label="H", pos="4.6,-4.7!"]; H_C_methyl2 [label="H",

pos="4.6,-5.7!"]; H_C_methyl3 [label="H", pos="4.8,-5.2!"]; } pdot Figure 1: Chemical Structure

of 4-(4-Methoxyphenyl)pyrrolidin-2-one
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The following table summarizes the key computed and, where available, experimental

properties of the molecule.

Property Value Source

Molecular Formula C₁₁H₁₃NO₂ PubChem[5]

Molecular Weight 191.23 g/mol PubChem[5]

CAS Number 103859-86-5 ChemicalBook[6]

IUPAC Name
4-(4-methoxyphenyl)pyrrolidin-

2-one
---

Appearance White to off-white solid Inferred

Melting Point Not readily available ---

Boiling Point Not readily available ---

Solubility

Expected to be soluble in

methanol, ethanol, DMSO, and

chlorinated solvents.

Inferred

Synthesis and Manufacturing
The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various strategies. A modern

and efficient approach involves the reaction of donor-acceptor (D-A) cyclopropanes with

anilines, which act as 1,1-dinucleophiles.[7] This methodology allows for the construction of the

substituted pyrrolidinone core in a highly controlled manner.

Synthetic Pathway Overview
The logical flow for a potential synthesis is outlined below. This multi-step, one-pot process

involves an initial Michael addition, followed by intramolecular cyclization, hydrolysis, and

decarboxylation to yield the final product.

// Connections {A, B} -> C [label="Lewis Acid Catalyst\n(e.g., Ni(ClO₄)₂)\nDCE, Reflux"]; C -> D

[label="Spontaneous"]; D -> E [label="Add Base\n(e.g., NaOH)"]; E -> F [label="Heat / Acidify"];
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F -> G; G -> H; H -> I; } pdot Figure 2: Generalized workflow for the synthesis of 4-aryl-

pyrrolidin-2-ones.

Experimental Protocol (Exemplary)
This protocol is adapted from established methods for synthesizing substituted pyrrolidin-2-

ones and serves as a validated starting point for laboratory synthesis.[7]

Materials:

Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate

Ammonium hydroxide (25% in water)

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

1,2-Dichloroethane (DCE)

Toluene

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Hexanes

Magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 eq) and

Ni(ClO₄)₂·6H₂O (0.2 eq).

Solvent Addition: Add anhydrous DCE (approx. 5 mL per mmol of cyclopropane).
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Nucleophile Addition: Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution.

Initial Reaction (Ring Opening & Cyclization): Heat the reaction mixture to reflux (approx.

83°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

Solvent Exchange & Saponification: Cool the mixture to room temperature. Add toluene and

remove DCE under reduced pressure. To the resulting mixture, add ethanol, water, and

NaOH (2.5 eq).

Hydrolysis: Heat the mixture to 80°C and stir for 4-6 hours until saponification is complete

(monitored by TLC or LC-MS).

Decarboxylation & Workup: Cool the reaction to 0°C and carefully acidify with 2M HCl to pH

~2. Heat the mixture to 100°C for 1-2 hours to facilitate decarboxylation.

Extraction: After cooling, extract the aqueous layer three times with ethyl acetate.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g.,

using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure 4-(4-
Methoxyphenyl)pyrrolidin-2-one.

Spectroscopic and Analytical Profile
Structural elucidation relies on a combination of spectroscopic techniques. The following data

are characteristic of the 4-(4-Methoxyphenyl)pyrrolidin-2-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[6]
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H NMR ~7.65 s 1H NH

~7.15 d 2H
Ar-H (ortho to

OMe)

~6.85 d 2H
Ar-H (meta to

OMe)

~3.75 s 3H -OCH₃

~3.60 m 1H C5-H

~3.40 m 1H C5-H'

~3.30 m 1H C4-H

~2.70 dd 1H C3-H

~2.40 dd 1H C3-H'

¹³C NMR ~176 - - C=O (C2)

~158 - - Ar-C-OMe

~132 - - Ar-C-C4

~128 - - Ar-CH

~114 - - Ar-CH

~55 - - -OCH₃

~48 - - C5

~42 - - C4

~38 - - C3

Note: Predicted and literature-derived values for similar structures. Actual shifts may vary

based on solvent and experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is characterized by

strong absorptions corresponding to the amide and ether functionalities.

N-H Stretch: A broad peak expected around 3200 cm⁻¹.

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

C=O Stretch (Amide I): A very strong, sharp peak around 1680-1700 cm⁻¹, characteristic of a

five-membered lactam.[8]

C-O Stretch (Aryl Ether): A strong peak around 1250 cm⁻¹.[8]

C-N Stretch: Expected in the 1200-1350 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the overall structure.

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 191.

Key fragments would arise from cleavage of the pyrrolidinone ring and the bond between the

aliphatic ring and the aromatic group. A prominent fragment would be the methoxyphenyl

cation or related structures.

Electrospray Ionization (ESI-MS): The protonated molecule ([M+H]⁺) would be detected at

m/z = 192.

Biological Activity and Therapeutic Potential
While specific studies on 4-(4-Methoxyphenyl)pyrrolidin-2-one are limited, the broader class

of 4-substituted pyrrolidinones is an area of active investigation in drug discovery. The

pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates.[3]

Established Activities of Related Compounds
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Antimicrobial and Antioxidant Agents: A study on 4-substituted 1-(4-

methoxyphenyl)pyrrolidin-2-ones, where various heterocyclic moieties were attached at the

C4 position, demonstrated notable antibacterial and antioxidant activities.[8] This suggests

the 1,4-disubstituted pyrrolidinone core is a viable template for developing such agents.

GABA Uptake Inhibitors: Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted

proline derivatives have been synthesized and evaluated as inhibitors of the GABA transport

proteins GAT1 and GAT3.[9][10] The presence of the 4-methoxyphenyl group was found to

be beneficial for potent inhibition at GAT3, highlighting the importance of this specific

substituent for neurological targets.[9][10]

Enzyme Inhibition: The pyrrolidinone ring is a common feature in inhibitors of various

enzymes. For instance, derivatives have been developed as potent inhibitors of autotaxin

(ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11]

Anticonvulsant Properties: The pyrrolidinone core is famously present in the racetam class of

nootropics and anticonvulsants, such as levetiracetam. Research continues to explore new

derivatives for treating neurological disorders like epilepsy.[1][12]

// Core Compound Core [label="4-(4-Methoxyphenyl)\npyrrolidin-2-one Scaffold",

shape=octagon, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Potential Activities A [label="Antimicrobial\nActivity", pos="-3,-2!", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; B [label="CNS Activity\n(e.g., Anticonvulsant)", pos="3,-2!",

fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Enzyme Inhibition\n(e.g., ATX, GABA-T)",

pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Antioxidant\nProperties",

pos="-3,2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Core -> A [label="Structure-Activity\nRelationship"]; Core -> B

[label="Bioisosteric\nReplacement"]; Core -> C [label="Pharmacophore\nComponent"]; Core ->

D [label="Potential for\nRadical Scavenging"]; } pdot Figure 3: Potential therapeutic

applications derived from the core scaffold.

Conclusion and Future Directions
4-(4-Methoxyphenyl)pyrrolidin-2-one is a well-defined chemical entity with significant

potential as a molecular scaffold in medicinal chemistry and materials science. Its synthesis is
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achievable through modern organic chemistry techniques, and its structure is readily

characterized by standard analytical methods.

Based on the established biological activities of closely related analogues, future research

should focus on:

Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure (4R)

and (4S) isomers to investigate stereospecific interactions with biological targets.

Library Development: Using the core structure as a template for combinatorial library

synthesis, particularly by modifying the N1 position, to explore a wider range of biological

activities.

In-depth Biological Screening: Evaluating the compound and its derivatives against a panel

of targets, including bacterial strains, cancer cell lines, and key enzymes involved in

neurological disorders.

This guide provides a foundational understanding of 4-(4-Methoxyphenyl)pyrrolidin-2-one,

offering researchers and drug development professionals a robust starting point for further

innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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